N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole, methoxyphenyl, pyridine, and triazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Scientific Research Applications
N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of the 1,2,3-triazole ring.
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Step 1: Synthesis of Azide Intermediate
- React 2-methoxyphenylamine with sodium nitrite and hydrochloric acid to form the diazonium salt.
- Treat the diazonium salt with sodium azide to obtain the azide intermediate.
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Step 2: Synthesis of Alkyne Intermediate
- React 4-pyridinecarboxaldehyde with propargyl bromide in the presence of a base to form the alkyne intermediate.
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Step 3: CuAAC Reaction
- Combine the azide intermediate and alkyne intermediate in the presence of copper(I) catalyst to form the triazole ring.
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Step 4: Final Coupling
- Couple the triazole intermediate with 2-(1H-imidazol-4-yl)ethylamine to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-hydroxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-29-17-5-3-2-4-16(17)27-19(14-6-9-21-10-7-14)18(25-26-27)20(28)23-11-8-15-12-22-13-24-15/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,24)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFLJCZXBZJBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCCC3=CN=CN3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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